头孢呋辛

描述

头孢呋辛是一种第二代头孢类抗生素,用于治疗多种细菌感染。它对革兰氏阳性菌和革兰氏阴性菌都有效,是一种广谱抗生素。 头孢呋辛通常用于治疗肺炎、脑膜炎、中耳炎、败血症、泌尿道感染和莱姆病等感染 。 它可以口服或注射给药。

科学研究应用

头孢呋辛在科学研究中具有广泛的应用,包括:

化学: 用作模型化合物,研究头孢菌素的行为及其与各种试剂的相互作用。

生物学: 用于研究细菌耐药机制和开发新型抗生素。

作用机制

头孢呋辛通过抑制细菌细胞壁的合成发挥其抗菌作用。 它与细菌细胞壁内特定的青霉素结合蛋白(PBP)结合,抑制肽聚糖合成的最后转肽步骤。 这种抑制阻止了细菌细胞壁中交联的形成,导致细胞裂解和死亡 .

类似化合物:

头孢氨苄: 另一种头孢菌素抗生素,但它是第一代头孢菌素,活性范围较窄。

阿莫西林: 一种青霉素类抗生素,对类似范围的细菌有效,但作用机制不同。

阿莫西林/克拉维酸(阿莫西林/克拉维酸): 一种联合抗生素,包括β-内酰胺酶抑制剂,以增强其对抗耐药细菌的功效

头孢呋辛的独特性: 头孢呋辛在头孢菌素中是独一无二的,因为它能够穿过血脑屏障,使其能够有效治疗脑膜炎等中枢神经系统感染 。 此外,它对β-内酰胺酶的抗性使其与其他一些头孢菌素相比具有更广的活性范围 .

生化分析

Biochemical Properties

Cefuroxime plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it interferes with the peptidoglycan synthesis of the bacterial wall by inhibiting the final transpeptidation needed for the cross-links . This interaction is bactericidal .

Cellular Effects

Cefuroxime has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the bacterial cell wall synthesis, which leads to cell death

Molecular Mechanism

The molecular mechanism of action of Cefuroxime involves binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall . It inhibits the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This inhibition leads to cell lysis and death .

Temporal Effects in Laboratory Settings

Current studies focus on its potency and bioactivity against microorganisms .

Dosage Effects in Animal Models

The effects of Cefuroxime vary with different dosages in animal models. While specific threshold effects, toxic effects, or adverse effects at high doses are not mentioned in the available literature, it is generally well-tolerated .

Metabolic Pathways

Cefuroxime is involved in the metabolic pathway related to cell wall biosynthesis in bacteria .

Subcellular Localization

The subcellular localization of Cefuroxime is primarily at the bacterial cell wall, where it exerts its action . Any effects on its activity or function due to its localization are directly related to its mechanism of action .

准备方法

合成路线和反应条件: 头孢呋辛通过多步合成过程合成。 一种常用的方法是在催化剂(如二甲基甲酰胺)存在下,用1-溴乙基乙酸酯酯化头孢呋辛酸 。 反应条件通常包括受控温度和特定 pH 值,以确保最佳产率和纯度。

工业生产方法: 在工业环境中,头孢呋辛酯,头孢呋辛的前药,通常被生产以增强其口服生物利用度。 生产过程涉及使用纳米悬浮技术,如反溶剂沉淀,然后进行超声处理 。 该方法改善了药物的溶解度和生物利用度,使其更适合口服给药。

化学反应分析

反应类型: 头孢呋辛会经历几种类型的化学反应,包括:

水解: 头孢呋辛酯中的酯基被水解以生成活性头孢呋辛。

氧化和还原: 这些反应可以改变分子中的官能团,影响其活性及其稳定性。

取代: 可以引入各种取代基来改变药物的药代动力学特性。

常见试剂和条件:

水解: 通常涉及水或水溶液,在酸性或碱性条件下进行。

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 可以使用硼氢化钠等还原剂。

主要产物: 水解的主要产物是头孢呋辛,它是该药物的活性形式。 其他反应可能会产生各种中间体和副产物,具体取决于所使用的特定条件和试剂 .

相似化合物的比较

Cephalexin: Another cephalosporin antibiotic, but it is a first-generation cephalosporin with a narrower spectrum of activity.

Amoxicillin: A penicillin-type antibiotic that is effective against a similar range of bacteria but has a different mechanism of action.

Augmentin (Amoxicillin/Clavulanate): A combination antibiotic that includes a beta-lactamase inhibitor to enhance its efficacy against resistant bacteria

Uniqueness of Cefuroxime: Cefuroxime is unique among cephalosporins due to its ability to cross the blood-brain barrier, making it effective in treating central nervous system infections such as meningitis . Additionally, its resistance to beta-lactamase enzymes provides it with a broader spectrum of activity compared to some other cephalosporins .

属性

IUPAC Name |

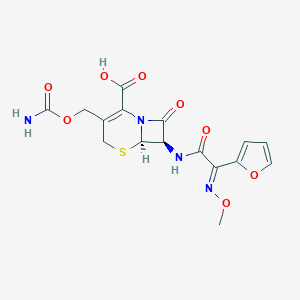

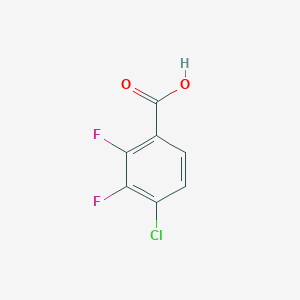

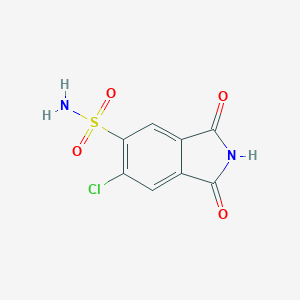

(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/b19-9+/t10-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPVXVDWJQMJEE-SWWZKJRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97232-97-8, 55268-75-2 | |

| Record name | trans-Cefuroxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097232978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefuroxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRANS-CEFUROXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5PTJ86MTY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cefuroxime exert its antibacterial effect?

A: Cefuroxime, like other β-lactam antibiotics, acts by disrupting the synthesis of peptidoglycans [, ], which are essential components of bacterial cell walls. Specifically, cefuroxime binds to penicillin-binding proteins (PBPs) involved in the final stages of peptidoglycan synthesis. This binding inhibits PBP enzymatic activity, leading to cell wall instability and ultimately bacterial cell death.

Q2: What is the molecular formula and weight of cefuroxime?

A2: This information is not explicitly provided in the research papers you supplied. It would be best to refer to reputable chemical databases or resources for this level of detail.

Q3: Are there different crystalline forms of cefuroxime axetil, and how do they impact its properties?

A: Yes, cefuroxime axetil exists in both amorphous and crystalline forms. Research indicates that the crystalline form of cefuroxime axetil can undergo transformation to the amorphous form or coexist with it under conditions of elevated temperature and humidity []. This transformation can significantly impact the drug's stability and compatibility with excipients in pharmaceutical formulations.

Q4: How does the crystalline form of cefuroxime axetil affect its compatibility with excipients?

A: Studies reveal that the crystalline form of cefuroxime axetil exhibits varying degradation kinetics and mechanisms when combined with different excipients []. For instance, while cefuroxime axetil degrades following a first-order reaction model in the presence of excipients like magnesium stearate and croscarmellose sodium, it follows an autocatalytic model in the presence of mannitol under elevated humidity conditions. These differences underscore the importance of careful excipient selection during formulation development.

Q5: How is cefuroxime administered, and how does this affect its bioavailability?

A: Cefuroxime can be administered intravenously or orally [, , ]. The oral formulation, cefuroxime axetil, is a prodrug hydrolyzed in vivo to cefuroxime. Studies have demonstrated that the bioavailability of cefuroxime axetil is significantly enhanced when administered with milk or infant formula in children [].

Q6: Does cefuroxime effectively penetrate different tissues and fluids?

A: Cefuroxime exhibits varying penetration into different tissues and fluids. While it reaches therapeutic levels in the gallbladder wall [], its penetration into the vitreous humor of inflamed rabbit eyes was found to be poor []. Interestingly, inflammation was observed to increase the clearance of intravitreally injected cefuroxime in rabbit models []. Further research highlights the significantly lower concentration of cefuroxime in the intervertebral disc compared to plasma, suggesting incomplete penetration into this site [].

Q7: Does obesity influence cefuroxime pharmacokinetics during pregnancy?

A: Physiologically based pharmacokinetic (PBPK) modeling suggests that obese pregnant women may require dosage adjustments compared to lean pregnant women to achieve optimal cefuroxime exposure in both plasma and adipose tissue []. This highlights the importance of considering physiological factors when determining appropriate dosing regimens.

Q8: What is the clinical efficacy of cefuroxime in treating bacterial infections?

A: Numerous studies demonstrate the clinical efficacy of cefuroxime in treating various bacterial infections, including respiratory tract infections, urinary tract infections, and skin and soft tissue infections [, , ].

Q9: Are there concerns regarding resistance to cefuroxime?

A: Yes, like many antibiotics, the emergence of resistance to cefuroxime is a concern. Studies indicate that efflux pumps, which bacteria use to expel harmful substances, contribute to cefuroxime resistance in Escherichia coli []. This finding highlights the need for ongoing surveillance and strategies to combat antibiotic resistance.

Q10: What analytical methods are used to measure cefuroxime concentrations?

A: Various analytical techniques are employed to measure cefuroxime concentrations in different matrices. These include high-performance liquid chromatography (HPLC) [, ], microbiological assays [, ], and flow-injection chemiluminescence methods []. These methods allow researchers to study cefuroxime pharmacokinetics and assess its penetration into various tissues and fluids.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(6,6-difluoro-7-hydroxy-7-methyloctan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B47505.png)

![(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B47506.png)

![2-[(6-Methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid](/img/structure/B47517.png)